N-(5-bromo-2-methoxybenzyl)propan-1-amine
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Overview
Description
N-(5-bromo-2-methoxybenzyl)propan-1-amine: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methoxybenzyl)propan-1-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding methoxybenzylamine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium thiolate or sodium azide in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Methoxybenzylamine.
Substitution: Thiol, amine, or alkoxide derivatives.
Scientific Research Applications
Chemistry: N-(5-bromo-2-methoxybenzyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of brominated benzylamines on cellular processes. It can serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create analogs with therapeutic properties, such as antimicrobial or anticancer agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism by which N-(5-bromo-2-methoxybenzyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- N-(4-methoxybenzyl)propan-1-amine
- N-(5-bromo-2-methoxybenzyl)-N-isopropylamine
Comparison: N-(5-bromo-2-methoxybenzyl)propan-1-amine is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-6-13-8-9-7-10(12)4-5-11(9)14-2/h4-5,7,13H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBEEPECHYIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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